molecular formula C8H16O2 B149055 sec-Butyl butyrate CAS No. 819-97-6

sec-Butyl butyrate

Cat. No.: B149055
CAS No.: 819-97-6
M. Wt: 144.21 g/mol
InChI Key: QJHDFBAAFGELLO-UHFFFAOYSA-N
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Description

sec-Butyl butyrate, also known as butanoic acid sec-butyl ester, is an organic compound that belongs to the ester family. It is formed by the condensation of butyric acid with sec-butanol. This compound is a clear, colorless liquid that is insoluble in water but miscible with organic solvents like ethanol and diethyl ether. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industries .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl butyrate can be synthesized through the esterification reaction between butyric acid and sec-butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Butyric Acid+sec-ButanolH2SO4sec-Butyl Butyrate+Water\text{Butyric Acid} + \text{sec-Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butyric Acid+sec-ButanolH2​SO4​​sec-Butyl Butyrate+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water and an acid or base catalyst.

    Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce butyric acid and other by-products.

    Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents to yield sec-butanol and butyric acid derivatives.

Common Reagents and Conditions:

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid or sulfuric acid.

    Basic Hydrolysis: Utilizes bases such as sodium hydroxide or potassium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

    Hydrolysis: Butyric acid and sec-butanol.

    Oxidation: Butyric acid and other oxidation by-products.

    Reduction: sec-Butanol and butyric acid derivatives.

Scientific Research Applications

sec-Butyl butyrate has diverse applications in scientific research and various industries:

Comparison with Similar Compounds

    n-Butyl Butyrate: Formed by the esterification of butyric acid with n-butanol. It has a similar fruity aroma but differs in the structure of the butyl group.

    Isobutyl Butyrate: Produced from butyric acid and isobutanol. It also has a fruity aroma but with slight variations in scent profile.

    tert-Butyl Butyrate: Derived from butyric acid and tert-butanol.

Uniqueness of sec-Butyl Butyrate: this compound is unique due to the presence of the sec-butyl group, which imparts distinct physical and chemical properties compared to its isomers. Its specific structure influences its solubility, reactivity, and aroma profile, making it a valuable compound in various applications .

Properties

IUPAC Name

butan-2-yl butanoate
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InChI

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHDFBAAFGELLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID80862426
Record name 2-Butyl butyrate
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Molecular Weight

144.21 g/mol
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Physical Description

Clear, colorless liquid.
Record name sec-Butyl butyrate
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CAS No.

819-97-6
Record name sec-Butyl butyrate
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Record name 2-Butyl butyrate
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Record name 2-Butyl butyrate
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Record name sec-butyl butyrate
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Record name 2-BUTYL BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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